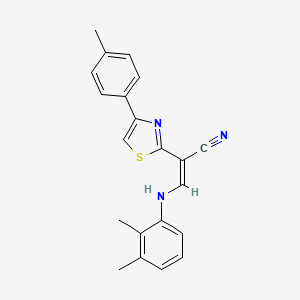

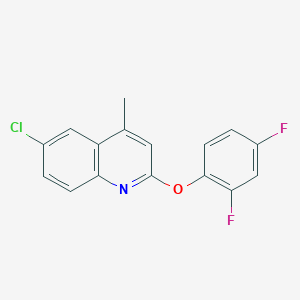

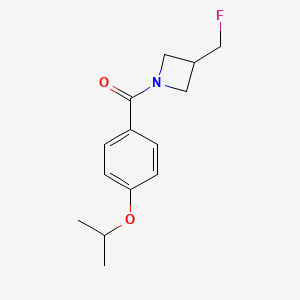

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as DMTA, is a novel fluorescent probe that has been widely used in scientific research. It is a highly sensitive and selective probe that can be used to detect and quantify various biomolecules, such as proteins, enzymes, and nucleic acids.

Applications De Recherche Scientifique

Synthetic Methods and Chemical Transformations

Reductive transformations of acrylonitriles, such as (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, are significant in creating novel compounds with potential applications in various fields, including medicinal chemistry. For instance, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride has been demonstrated to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the versatility of acrylonitrile derivatives in synthetic organic chemistry (Frolov et al., 2005).

Anticancer Studies

Acrylonitrile derivatives are also explored for their anticancer potential. In a study synthesizing new ligands and their metal complexes, it was found that these compounds exhibit significant inhibitory effects on the growth of cancer cells, indicating the role of such chemical structures in developing novel anticancer drugs (Al-adilee & Waheeb, 2020).

Antimicrobial and Antibacterial Properties

The antimicrobial and antibacterial activities of compounds derived from acrylonitrile, including those related to the (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile structure, have been extensively studied. For example, the cycloaddition reactions of thiazolidinone derivatives and their antimicrobial activities highlight the potential use of these compounds in developing new antimicrobial agents (Ead et al., 1990).

Polymer Modification and Applications

Acrylonitrile derivatives are also valuable in the modification of polymers to enhance their properties. A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds demonstrates the potential of acrylonitrile derivatives in creating materials with improved characteristics, such as increased thermal stability and biological activity, which could be beneficial in medical applications (Aly et al., 2015).

Optoelectronic and Photonic Applications

Furthermore, the design and synthesis of donor-acceptor substituted dyes, incorporating acrylonitrile structures, for enhanced nonlinear optical limiting, indicate the significance of these compounds in optoelectronic and photonic applications. These materials show promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Propriétés

IUPAC Name |

(Z)-3-(2,3-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3S/c1-14-7-9-17(10-8-14)20-13-25-21(24-20)18(11-22)12-23-19-6-4-5-15(2)16(19)3/h4-10,12-13,23H,1-3H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSFDHBFZVLDLK-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2779227.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2779232.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)

![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol](/img/structure/B2779241.png)

![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779245.png)